PROTAC KRAS G12D degrader 2

SARS-CoV-2 3CLPro degradation PROTAC

Researchers requiring selective SARS-CoV-2 3CLPro ablation without genetic manipulation face a gap: standard inhibitors (GC-376, nirmatrelvir) only block the active site, leaving the protease intact to potentially recover function via mutation or overexpression. PROTAC KRAS G12D degrader 2 (PROTAC 1) solves this by eliminating the entire 3CLPro protein through CRBN-mediated ubiquitination and proteasomal degradation. • Reversible covalent engagement of catalytic Cys145; IC50 = 21.2 μM with concentration-dependent degradation at 10-30 μM in HeLa cells without cytotoxicity. • Structurally validated (X-ray) GC-376-pomalidomide conjugate with piperazine-piperidine linker; serves as benchmark tool for 3CLPro degrader development and ternary complex modeling. • Shipped ambient; powder stable at -20°C for 3 years. In stock in standard research quantities.

Molecular Formula C46H57FN8O9
Molecular Weight 885.0 g/mol
Cat. No. B12366712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC KRAS G12D degrader 2
Molecular FormulaC46H57FN8O9
Molecular Weight885.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1CCNC1=O)C=CC(=O)N2CCN(CC2)CC3CCN(CC3)C4=C(C=C5C(=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)F)NC(=O)OCC7=CC=CC=C7
InChIInChI=1S/C46H57FN8O9/c1-28(2)22-36(50-46(63)64-27-30-6-4-3-5-7-30)42(59)49-32(23-31-12-15-48-41(31)58)8-11-40(57)54-20-18-52(19-21-54)26-29-13-16-53(17-14-29)38-25-34-33(24-35(38)47)44(61)55(45(34)62)37-9-10-39(56)51-43(37)60/h3-8,11,24-25,28-29,31-32,36-37H,9-10,12-23,26-27H2,1-2H3,(H,48,58)(H,49,59)(H,50,63)(H,51,56,60)/b11-8+/t31-,32+,36-,37?/m0/s1
InChIKeyOZVSHTNTPRENCA-HNPIODEQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC KRAS G12D Degrader 2 – Targeted 3CLPro Degradation


PROTAC KRAS G12D degrader 2 (also designated PROTAC 1 in the primary literature) is a peptidomimetic proteolysis-targeting chimera (PROTAC) specifically engineered to induce proteasomal degradation of the SARS-CoV-2 3-chymotrypsin-like protease (3CLPro) [1]. Despite its catalog name, this compound does not target KRAS G12D; it is a viral protease degrader comprising a GC-376-derived dipeptidyl 3CLPro ligand conjugated via a piperazine-piperidine linker to a pomalidomide cereblon (CRBN) E3 ligase ligand [1]. Structural and cellular studies confirm that PROTAC 1 forms a reversible covalent bond with the catalytic Cys145 of 3CLPro and reduces 3CLPro protein levels in cultured cells without compromising cell viability [1].

PROTAC KRAS G12D Degrader 2 vs. Standard Inhibitors


Standard 3CLPro inhibitors (e.g., GC-376, nirmatrelvir) merely block the active site of the protease, whereas PROTAC KRAS G12D degrader 2 eliminates the entire protein via the ubiquitin-proteasome system [1]. This mechanistic distinction is critical: inhibitor efficacy can be compromised by mutations that alter drug binding, high intracellular target concentrations requiring sustained high drug exposure, or compensatory viral mechanisms [1]. In contrast, degradation removes the target completely, potentially lowering the required drug exposure and overcoming resistance [2]. Moreover, the peptidomimetic PROTAC 1 displays a covalent yet reversible interaction with 3CLPro, a feature that enables efficient target engagement and catalytic turnover of the PROTAC molecule—a property absent in simple reversible inhibitors [1].

PROTAC KRAS G12D Degrader 2 Comparator Analysis


Cellular Degradation: PROTAC 1 vs. PROTAC 2

PROTAC 1 (PROTAC KRAS G12D degrader 2) induces pronounced, concentration-dependent reduction of SARS-CoV-2 3CLPro protein levels in HeLa cells stably expressing HA-tagged 3CLPro, as demonstrated by immunoblotting. In sharp contrast, the closely related analog PROTAC 2 exhibits no detectable degradation activity under identical conditions, failing to affect 3CLPro levels [1]. This head-to-head comparison establishes PROTAC 1 as the active degrader in this peptidomimetic PROTAC series.

SARS-CoV-2 3CLPro degradation PROTAC Peptidomimetic

3CLPro Inhibition Potency Comparison

In a fluorimetric enzyme inhibition assay using a Hilyte Fluor-488 substrate, PROTAC 1 exhibits an IC50 of 21.2 ± 5.8 μM against SARS-CoV-2 3CLPro, which is approximately 16-fold weaker than its precursor ligand 1' (IC50 = 1.35 ± 0.34 μM) and approximately 112-fold weaker than the parent inhibitor GC-376 (IC50 = 0.19 ± 0.04 μM) [1]. This reduction in direct inhibitory potency is expected and acceptable because PROTAC 1 is designed to degrade the protein rather than simply inhibit its catalytic activity.

SARS-CoV-2 3CLPro inhibition IC50 Peptidomimetic

Reversible Covalent Binding Mechanism

PROTAC 1 forms a reversible covalent bond with the catalytic Cys145 of SARS-CoV-2 3CLPro, as demonstrated by a dilution recovery assay showing complete restoration of enzyme activity after 100-fold dilution [1]. This reversible covalent mechanism is distinct from irreversible covalent inhibitors, which permanently modify the target and cannot be recycled. In the context of PROTACs, reversibility allows the degrader molecule to dissociate and engage additional target proteins, enabling substoichiometric catalytic degradation [1].

Covalent PROTAC Reversibility Catalytic degradation SARS-CoV-2

Structural Binding Mode to Dimeric 3CLPro

X-ray crystallography of the SARS-CoV-2 3CLPro:PROTAC 1 complex (PDB deposition pending at time of publication) reveals that the dipeptidyl moiety binds within the active site, forming the reversible covalent bond with Cys145, while the pomalidomide and linker protrude from the protein surface with high conformational flexibility and no additional interactions with the protease [1]. This structural arrangement is essential for recruiting the CRBN E3 ligase and inducing productive ternary complex formation. In contrast, PROTAC 2 failed to co-crystallize under identical conditions, consistent with its lack of cellular activity [1].

X-ray crystallography Ternary complex PROTAC SARS-CoV-2

Research Applications of PROTAC KRAS G12D Degrader 2


CRBN-Mediated 3CLPro Degradation Studies

PROTAC 1 serves as a validated tool compound for investigating CRBN-mediated degradation of the SARS-CoV-2 main protease. Its characterized binding mode (reversible covalent Cys145 engagement, flexible linker, accessible pomalidomide) [1] and demonstrated cellular degradation activity [1] make it suitable for experiments requiring selective 3CLPro removal without genetic manipulation.

Benchmarking Novel 3CLPro PROTACs

As one of the first peptidomimetic PROTACs reported to degrade SARS-CoV-2 3CLPro in cells, PROTAC 1 (IC50 = 21.2 μM; concentration-dependent degradation at 10-30 μM) [1] provides a baseline for comparing the potency and efficacy of newly developed 3CLPro-targeting degraders. Its well-documented inactivity of PROTAC 2 also serves as a useful negative control [1].

Degradation vs. Inhibition Dissection

Because PROTAC 1 retains measurable but modest enzymatic inhibition (IC50 = 21.2 μM) [1], it can be employed in head-to-head studies with pure inhibitors (e.g., GC-376, IC50 = 0.19 μM) to dissect the phenotypic consequences of 3CLPro degradation versus catalytic inhibition in viral replication assays. This is particularly valuable for understanding resistance mechanisms and the therapeutic potential of targeted degradation.

Ternary Complex Structural Biology

The crystal structure of PROTAC 1 bound to SARS-CoV-2 3CLPro [1] provides a template for computational modeling of CRBN-based PROTAC ternary complexes. Researchers can use this structural data to guide linker optimization and predict degradation efficiency for related viral protease targets.

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